2-Phenyl-1,3-thiazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of both thiazole and aldehyde functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of biologically active derivatives. The molecular formula for 2-Phenyl-1,3-thiazole-4-carbaldehyde is , with a molecular weight of 189.24 g/mol. It is commonly used in research and has been investigated for its biological activities.
2-Phenyl-1,3-thiazole-4-carbaldehyde can be sourced from various chemical suppliers and is classified under the category of thiazole derivatives. It is often utilized in organic synthesis and pharmaceutical research due to its diverse reactivity and structural properties. The compound's structure consists of a phenyl group attached to a thiazole ring, which contributes to its unique chemical behavior.
The synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde can be achieved through several methods, primarily involving condensation reactions between suitable precursors. A common approach includes the reaction of phenyl isothiocyanate with α-bromoacetaldehyde under basic conditions, leading to the formation of the desired thiazole derivative.
Technical Details:
Alternative synthetic routes may involve different aldehydes or variations in reaction conditions that optimize yield and purity.
The molecular structure of 2-Phenyl-1,3-thiazole-4-carbaldehyde features a five-membered thiazole ring fused with a phenyl group. The aldehyde functionality is located at the fourth position of the thiazole ring.
Data:
The compound exhibits characteristic spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.
2-Phenyl-1,3-thiazole-4-carbaldehyde participates in various chemical reactions due to its reactive aldehyde group and the thiazole moiety. Notable reactions include:
Technical Details:
These reactions are typically carried out under controlled conditions, often requiring specific solvents or temperature adjustments to optimize yields.
The mechanism of action for 2-Phenyl-1,3-thiazole-4-carbaldehyde largely depends on its interactions with biological targets, particularly in medicinal chemistry applications. It may act as an enzyme inhibitor or a ligand for biological receptors.
Process:
The compound demonstrates stability under standard laboratory conditions but should be handled with care due to its reactivity as an aldehyde.
2-Phenyl-1,3-thiazole-4-carbaldehyde has significant applications in scientific research:
The systematic IUPAC name for the compound with CAS registry number 20949-81-9 is 2-phenyl-1,3-thiazole-4-carbaldehyde. This nomenclature follows the hierarchical substitution pattern: the parent heterocycle (thiazole) is numbered with the aldehyde functional group (-CHO) at position 4 and the phenyl substituent at position 2. The compound’s molecular formula is C₁₀H₇NOS, with a molecular weight of 189.23 g/mol [1] [6] [7].
Extensive synonymy exists for this compound due to its use in cross-disciplinary literature and commercial catalogs. Key synonyms include:
Table 1: Molecular Identifiers of 2-Phenyl-1,3-thiazole-4-carbaldehyde
| Identifier | Value |
|---|---|
| CAS Registry Number | 20949-81-9 |
| Molecular Formula | C₁₀H₇NOS |
| Molecular Weight | 189.23 g/mol |
| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C=O |
| InChIKey | OLLKCCGWRITPOV-UHFFFAOYSA-N |
| PubChem CID | 736524 |
Thiazole carbaldehydes constitute a structurally diverse class where modifications at the 2-, 4-, or 5-positions significantly alter electronic and steric properties. Key analogues of 2-phenyl-1,3-thiazole-4-carbaldehyde include:
Table 2: Key Structural Analogues of 2-Phenyl-1,3-thiazole-4-carbaldehyde
| Compound Name | Substitution Pattern | CAS Number |
|---|---|---|
| 5-Phenylthiazole-2-carbaldehyde | Phenyl at C5, CHO at C2 | 34286-98-1 |
| 2-(3-(Benzyloxy)phenyl)thiazole-4-carbaldehyde | Benzyloxy-phenyl at C2, CHO at C4 | 53407329 |
| 2-Phenylthiazole-4-carboxylic acid | Phenyl at C2, COOH at C4 | 34286-95-8 |
| 2-Phenylthiazole-5-carbaldehyde | Phenyl at C2, CHO at C5 | 34286-96-9 |
Positional isomerism profoundly influences the physicochemical and electronic properties of phenyl-thiazole carbaldehydes. Three primary isomers exist, distinguished by phenyl and aldehyde group placement:
Electronic effects are particularly pronounced when comparing C4 vs. C5 carbaldehyde isomers. In the target compound (C4-aldehyde), the sulfur atom’s electron-withdrawing effect is partially counterbalanced by the nitrogen atom’s electronegativity, yielding a calculated dipole moment of ~3.2 Debye. In contrast, the C5-aldehyde isomer exhibits greater polarization due to sulfur’s stronger influence on C5 [4].
Table 3: Comparative Properties of Phenyl-Thiazole Carbaldehyde Isomers
| Isomer | Melting Point | Conjugation Effect | Electrophilicity of CHO |
|---|---|---|---|
| 2-Phenyl-4-carbaldehyde | 51–52°C | Moderate (C2-C4 separation) | Moderate |
| 2-Phenyl-5-carbaldehyde | Not reported | Weak (no direct phenyl-CHO conjugation) | High |
| 4-Phenyl-2-carbaldehyde | 107–109°C | Strong (direct conjugation path) | Low |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5